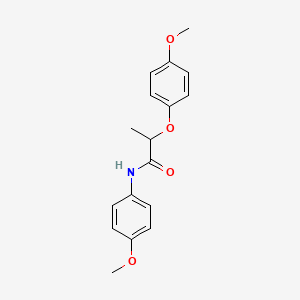
N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide, commonly known as rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity and anti-smoking agent. Rimonabant acts by blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
作用机制
Rimonabant acts as a selective antagonist of the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, energy balance, and glucose metabolism.
Biochemical and Physiological Effects:
Rimonabant has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system, which regulates appetite and energy balance. Rimonabant also improves insulin sensitivity and glucose metabolism, which makes it a potential treatment for diabetes. In addition, rimonabant has been shown to reduce the rewarding effects of nicotine, which makes it a potential treatment for nicotine addiction.
实验室实验的优点和局限性
Rimonabant has several advantages for lab experiments, including its selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. However, rimonabant has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on rimonabant, including its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Rimonabant has also been studied as a potential treatment for inflammatory bowel disease and cancer. Further research is needed to determine the safety and efficacy of rimonabant in these applications. Additionally, research on the development of more selective and potent CB1 receptor antagonists is ongoing.
In conclusion, rimonabant is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various fields of medicine. Its mechanism of action involves blocking the CB1 receptor, which regulates appetite, energy balance, and glucose metabolism. Rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in obese and diabetic patients, as well as reduce the rewarding effects of nicotine. However, further research is needed to determine its safety and efficacy in various applications.
合成方法
Rimonabant is synthesized by reacting 3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxylic acid with phenyl isocyanate in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrogen peroxide to yield the final product, N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide.
科学研究应用
Rimonabant has been extensively studied for its potential therapeutic applications in various fields of medicine, including obesity, diabetes, addiction, and neurodegenerative disorders. Rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in obese and diabetic patients. It has also been studied as a potential treatment for nicotine addiction, as it reduces the rewarding effects of nicotine.
属性
IUPAC Name |
1,1-dioxo-N-phenyl-3-pyrrolidin-1-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-14-8-2-1-3-9-14)18-17(21-12-6-7-13-21)15-10-4-5-11-16(15)25(18,23)24/h1-5,8-11H,6-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGKDOPYBMYQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[3-((2-methoxy-2-oxoethyl){[(4-methoxyphenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5052722.png)
![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)

![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)
![ethyl [1-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5052754.png)
![ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5052757.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5052762.png)
![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052780.png)
![3-(2,3-dichlorophenyl)-5-[(1-methyl-1H-imidazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5052782.png)
![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)
![ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)
